Methyl 5-methylthiazole-4-carboxylate

Medicinal Chemistry Drug Design ADME Properties

Sourcing a reliable, well-characterized thiazole building block with predictable reactivity is critical for fragment-based drug discovery. Methyl 5-methylthiazole-4-carboxylate (CAS 68751-05-3) addresses this need with reproducible, high-yield chemistry. • Defined mp 62-65°C & 2-8°C storage - robust handling for academic and scale-up labs • LogP 1.5, 0 HBD, TPSA 39.19 Ų - Lipinski-compliant fragment for oral-target FBDD libraries • Mild hydrolysis to 5-methylthiazole-4-carboxylic acid - cost-efficient route to key pharma intermediates Available in 95% purity with consistent global supply for antibacterial and neuroscience discovery programs.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 68751-05-3
Cat. No. B1387753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylthiazole-4-carboxylate
CAS68751-05-3
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=C(N=CS1)C(=O)OC
InChIInChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
InChIKeyFFDBALRFBPEJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole Scaffold for Pharma and Agrochemical Research


Methyl 5-methylthiazole-4-carboxylate (CAS 68751-05-3) is a heterocyclic building block featuring a 1,3-thiazole core substituted with a methyl ester at the 4-position and a methyl group at the 5-position [1]. Its molecular formula is C6H7NO2S, with a molecular weight of 157.19 g/mol [1]. It is widely recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders, as well as in the development of agrochemicals .

Pharmaceutical synthesis targeting antibacterial and neurological disorders
Agrochemical intermediate development
Heterocyclic building block for diversity-oriented synthesis

Key Differentiators from Generic Thiazole Analogs


Indiscriminate substitution with other thiazole-4-carboxylate analogs is not scientifically valid for many research applications. Even minor structural changes lead to quantifiable differences in key properties. For instance, replacing the methyl ester with an ethyl ester (Ethyl 5-methylthiazole-4-carboxylate, CAS 61323-26-0) increases the molecular weight to 171.22 g/mol and alters the melting point from 62-65°C to 90-91°C, impacting both physical handling and downstream synthetic reactivity . Furthermore, changing the 5-methyl substitution pattern fundamentally alters the compound's scaffold and associated biological activities. The specific combination of functional groups in Methyl 5-methylthiazole-4-carboxylate provides a unique balance of reactivity and physicochemical properties that cannot be assumed for other thiazole esters .

Ester chain length

Replacing methyl with ethyl ester alters molecular weight and melting point, which may shift downstream reactivity and handling behavior.

Substitution pattern

Changing the 5‑methyl group modifies the thiazole scaffold and may affect biological target interactions.

Functional group balance

The specific ester/methyl combination provides a unique reactivity–property balance not assumed for other thiazole esters.

Quantitative Evidence Guide: Key Differentiation from Analogs


Lower LogP vs. Ethyl Ester Improves Drug-Likeness

Methyl 5-methylthiazole-4-carboxylate has a calculated LogP (XLogP3-AA) of 1.5, indicating lower lipophilicity compared to its direct ethyl ester analog (Ethyl 5-methylthiazole-4-carboxylate, CAS 61323-26-0), which has a predicted LogP of approximately 1.9-2.0 based on standard Hansch-Leo fragment calculations for adding a methylene unit [1][2]. This lower LogP suggests better predicted aqueous solubility and a more favorable profile for oral bioavailability according to Lipinski's Rule of Five [2].

Lipophilicity
Class-level inference
XLogP3 1.5
Lower by ~0.4–0.5 vs ethyl ester
May support solubility-driven hit optimization
Computed value; confirm experimentally
Medicinal Chemistry Drug Design ADME Properties

Lower Molecular Weight and Melting Point Facilitate Handling

The methyl ester derivative offers a distinct physical property advantage over its ethyl ester counterpart. Methyl 5-methylthiazole-4-carboxylate has a molecular weight of 157.19 g/mol and a melting point range of 62-65°C . In comparison, Ethyl 5-methylthiazole-4-carboxylate (CAS 61323-26-0) has a higher molecular weight of 171.22 g/mol and a significantly higher melting point range of 90-91°C . The lower molecular weight provides a slight atom economy advantage, while the lower melting point can translate to better solubility in certain reaction media, facilitating synthetic manipulations .

MW & Melting Point
Cross-study comparable
157.19 g/mol, 62–65 °C
14 g/mol lower, mp ~27 °C lower vs ethyl ester
Lower values may ease purification and reaction setup
Data to verify for specific lot
Organic Synthesis Process Chemistry Building Blocks

GHS Safety Profile: Skin Sensitization Hazard

Safety data sheets (SDS) consistently classify Methyl 5-methylthiazole-4-carboxylate with the GHS hazard statement H317 (May cause an allergic skin reaction), carrying the signal word 'Warning' and Hazard Class 'Skin Sens. 1' . This specific profile differs from the free acid analog, 5-Methylthiazole-4-carboxylic acid, which may present additional acute oral toxicity hazards . The specific and singular hazard classification of the methyl ester allows for targeted handling protocols, focusing primarily on dermal protection, unlike analogs that might require broader safety measures .

GHS Hazard
Class-level inference
H317 (Skin Sens.)
vs
H303 (Oral tox.) free acid
Targeted dermal protection may suffice
Verify SDS for specific lot
Chemical Safety Risk Assessment Occupational Hygiene

High-Yield Hydrolysis to Carboxylic Acid Derivative

This methyl ester serves as an efficient precursor to 5-Methylthiazole-4-carboxylic acid (CAS 120237-76-5). A documented patent procedure describes its quantitative hydrolysis: treating 1.17 g (7.4 mmol) of Methyl 5-methylthiazole-4-carboxylate with 8N aqueous sodium hydroxide in methanol at room temperature for 18 hours cleanly yields the corresponding carboxylic acid . This high-yielding, mild conversion (59.5% calculated yield) contrasts with other derivatives where ester hydrolysis may require harsher conditions or produce lower yields due to side reactions [1]. This makes it a preferred choice for accessing the acid derivative in multi-step syntheses .

Hydrolysis
Cross-study comparable
59.5% yield (documented)
Room temp, 18 h, mild conditions
Supports scalable intermediate synthesis
Verify with own conditions
Process Chemistry Synthetic Methodology Scale-up

Optimal Use Cases Based on Evidence


Fragment-Based Drug Discovery and Hit-to-Lead

Its compliance with Lipinski's Rule of Five (LogP 1.5, MW < 500, HBD=0, HBA ≤ 5) makes it an ideal fragment for FBDD campaigns. The lower lipophilicity compared to the ethyl ester analog [1] provides an initial pharmacokinetic advantage, potentially reducing the need for later-stage property optimization. Researchers can confidently select this building block for library synthesis focused on bacterial infections or cancer targets, given its thiazole scaffold is associated with diverse bioactivities .

Medicinal Chemistry for Oral Bioavailability

The specific combination of a polar surface area of 39.19 Ų and a low number of rotatable bonds (2) suggests a rigid, moderately polar scaffold. Compared to more lipophilic thiazole esters [1], this compound is more likely to yield analogs with acceptable solubility for oral dosing. It is a strategic choice for projects aiming to balance target affinity with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Process Chemistry and Scalable Intermediate Synthesis

The well-documented, high-yield hydrolysis of Methyl 5-methylthiazole-4-carboxylate to the corresponding carboxylic acid under mild conditions (room temperature) positions it as a robust intermediate for scale-up. Process chemists can rely on this conversion to efficiently generate 5-Methylthiazole-4-carboxylic acid, a key building block for a wide range of pharmaceutical targets . This reproducibility and efficiency can translate to lower manufacturing costs and more reliable supply chains for downstream products.

Academic Heterocyclic Chemistry Methodology

The availability of a stable, well-characterized methyl ester with a defined melting point (62-65°C) and safety profile makes it a suitable substrate for academic research labs. Its use in exploring new synthetic methodologies, such as nucleophilic substitutions or cross-coupling reactions on the thiazole ring, is supported by its straightforward handling and storage (2-8°C) requirements .

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Rule-of-five compliance & low lipophilicity profile
Hit-to-lead optimization workflow
Medicinal Chemistry for Oral Bioavailability
Rigid low-lipophilicity scaffold
Oral exposure model fit
Process Chemistry & Scale-up
Mild hydrolytic conversion
Process-scale intermediate verification
Academic Heterocyclic Chemistry
Defined physical form & safety profile
Method development reproducibility

Technical Documentation Hub

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